(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone
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Overview
Description
(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a complex organic compound that features a combination of piperazine, morpholine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Moiety: Starting with a piperazine derivative, the methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride under basic conditions.
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Coupling Reactions: The piperazine and pyrimidine moieties can be coupled using a suitable linker, often involving nucleophilic substitution or condensation reactions.
Final Assembly: The morpholine ring can be introduced in the final step through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of piperazine and pyrimidine rings suggests possible activity as a pharmaceutical agent, potentially targeting specific enzymes or receptors.
Industry
In industrial applications, this compound could be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The piperazine and pyrimidine rings could facilitate binding to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone: can be compared with other compounds containing piperazine, morpholine, or pyrimidine rings.
Piperazine derivatives: Often used in pharmaceuticals for their psychoactive and anti-parasitic properties.
Morpholine derivatives: Commonly used as solvents, corrosion inhibitors, and in the synthesis of pharmaceuticals.
Pyrimidine derivatives: Key components of nucleic acids and are used in various drugs, including antiviral and anticancer agents.
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(6-morpholin-4-ylpyrimidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4S/c1-24(21,22)19-4-2-18(3-5-19)14(20)12-10-13(16-11-15-12)17-6-8-23-9-7-17/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLJKZSYIMGDOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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